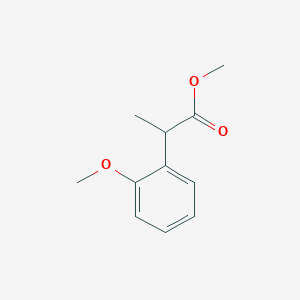

Methyl 2-(2-methoxyphenyl)propanoate

Description

Methyl 2-(2-methoxyphenyl)propanoate is an ester derivative featuring a methoxyphenyl substituent at the second carbon of the propanoate backbone. Such compounds are often synthesized for their roles in drug discovery, particularly as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) or hypoglycemic agents .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-(2-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H14O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-8H,1-3H3 |

InChI Key |

DPEYNDLASJASLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-methoxyphenyl)propanoate can be synthesized through the esterification of 2-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(2-methoxyphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 2-(2-methoxyphenyl)propanoic acid or corresponding ketones.

Reduction: Formation of 2-(2-methoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)propanoate is an organic compound with an ester functional group, specifically a methyl ester derived from 2-(2-methoxyphenyl)propanoic acid. It has a molecular formula of and a molar mass of approximately 194.23 g/mol. This compound features a methoxy group attached to a phenyl ring, which contributes to its properties and applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound is a versatile compound with applications in:

- Organic synthesis this compound serves as an important intermediate. It can be used to synthesize more complex organic molecules and modify existing compounds.

- Medicinal chemistry It is used in the synthesis of various compounds with potential therapeutic applications.

- Fragrances Due to its aromatic properties, it may be used in perfumery.

- Agricultural chemicals It has potential applications in developing agrochemicals.

Use as a Solvent

Methyl propionate has been used as a solvent in PPL-catalyzed resolution of 1,2- and 1,3-diols .

Synthesis of PET Tracers

It is used in the synthesis of carbon-11 labelled N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors .

Other Applications

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)propanoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester bond, leading to the formation of 2-(2-methoxyphenyl)propanoic acid and methanol.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between Methyl 2-(2-methoxyphenyl)propanoate and related compounds:

Physicochemical Properties

- Methyl 3-(2-methoxyphenyl)propanoate: No explicit melting point (mp) or boiling point (bp) data, but similar esters (e.g., ethyl 3-(4-methoxyphenyl)propanoate) exhibit mp ranges of 85–89°C .

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid: Molecular weight 194.23; classified as non-hazardous under GHS .

- tert-Butyl derivatives : Synthesized as oils or solids (mp 112–114°C for syn-3db) with distinct NMR profiles .

Biological Activity

Methyl 2-(2-methoxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group, derived from 2-(2-methoxyphenyl)propanoic acid. Its molecular formula is , with a molar mass of approximately 208.26 g/mol. The presence of a methoxy group attached to the phenyl ring contributes to its unique properties and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

| Canonical SMILES | CC(C)(C1=C(C=C(C=C1)OC)C(=O)OC |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including resistant Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, it has shown IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, indicating potent antiproliferative effects. The mechanism may involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

Case Studies

- Antiproliferative Activity : A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 cells, demonstrating potential for further development as anticancer agents.

- Mechanistic Insights : Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways, supporting their role as potential therapeutic agents in oncology.

Anticancer Activity

| Compound | IC50 (μM) | Cell Line | Activity |

|---|---|---|---|

| This compound | 0.69 - 11 | HCT-116 | Antiproliferative |

| Related Derivative A | 1.5 | HeLa | Anticancer |

| Related Derivative B | 0.5 | MCF-7 | Anticancer |

Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X μg/mL |

| Related Compound A | Escherichia coli | Y μg/mL |

Q & A

Basic: What are the established synthetic routes for Methyl 2-(2-methoxyphenyl)propanoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves esterification of 2-(2-methoxyphenyl)propanoic acid with methanol under acidic catalysis. Key steps include:

- Acid-catalyzed esterification : Reacting the carboxylic acid with methanol in the presence of sulfuric acid or p-toluenesulfonic acid, with reflux conditions (e.g., 60–80°C for 6–12 hours) .

- Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency by stabilizing intermediates .

- Purification : Distillation or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the ester from unreacted acid or side products .

Optimization involves adjusting catalyst concentration (5–10 mol%), temperature (controlled to avoid decarboxylation), and monitoring reaction progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy :

- X-ray crystallography : Resolve stereochemistry and confirm molecular packing, as demonstrated for structurally analogous propanoate esters .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>98%) and detect impurities (e.g., residual acid or methylated byproducts) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in amber glass containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

- Emergency contacts : Follow institutional guidelines and refer to Safety Data Sheets (SDS) for first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing structural isomers or impurities?

Answer:

- High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., ortho vs. para substitution) by exact mass measurements (mass error < 2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, NOESY can confirm spatial proximity of methoxy and ester groups .

- Impurity profiling : Compare retention times and fragmentation patterns (via LC-MS/MS) against reference standards of common impurities, such as methylated byproducts or hydrolyzed acid derivatives .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., cyclooxygenase enzymes, based on structural analogs like ibuprofen derivatives) .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) using immobilized target proteins .

- In vitro assays : Test inhibitory effects on enzyme activity (e.g., COX-1/COX-2) at varying concentrations (1–100 μM) with fluorometric or colorimetric substrates .

Advanced: How should researchers design experiments to investigate the compound’s stability under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC to identify major degradation products (e.g., hydrolysis to 2-(2-methoxyphenyl)propanoic acid) .

- Accelerated stability testing : Use Arrhenius kinetics (at 25°C, 40°C, 60°C) to extrapolate shelf-life under standard storage conditions .

- Light sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to assess photodegradation rates and recommend light-resistant packaging .

Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?

Answer:

- Quantum chemical calculations (DFT) : Predict logP (lipophilicity), pKa, and solubility using software like Gaussian or COSMO-RS. For example, optimize molecular geometry at the B3LYP/6-31G* level to estimate dipole moments and H-bonding capacity .

- QSAR models : Corrogate structural descriptors (e.g., molar refractivity, topological surface area) with bioactivity data from analogs to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.